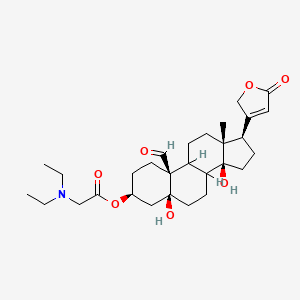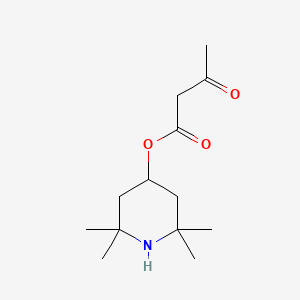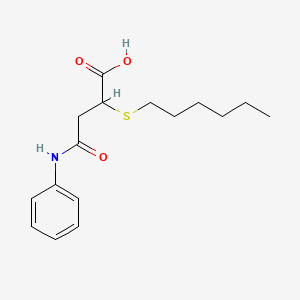
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid is an organic compound that features an anilino group, a hexylsulfanyl group, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid typically involves the reaction of aniline with a suitable precursor that introduces the hexylsulfanyl group. One common method involves the use of hexylthiol and a carbonyl-containing compound to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted anilino derivatives.
科学研究应用
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hexylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
相似化合物的比较
Similar Compounds
- 4-Anilino-2-(methylsulfanyl)-4-oxobutanoic acid
- 4-Anilino-2-(ethylsulfanyl)-4-oxobutanoic acid
- 4-Anilino-2-(propylsulfanyl)-4-oxobutanoic acid
Uniqueness
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
64120-68-9 |
|---|---|
分子式 |
C16H23NO3S |
分子量 |
309.4 g/mol |
IUPAC 名称 |
4-anilino-2-hexylsulfanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C16H23NO3S/c1-2-3-4-8-11-21-14(16(19)20)12-15(18)17-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
PIGAGDWQISLNHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC(CC(=O)NC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


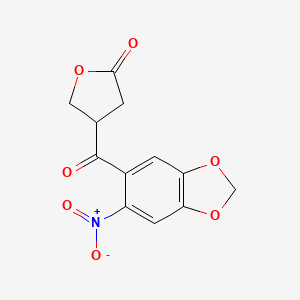

![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)


![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
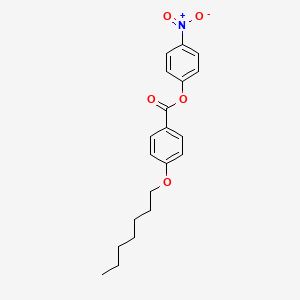
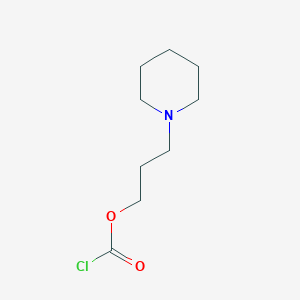
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
